molecular formula C5H8ClNO B2647058 5-(Chloromethyl)-3-methyl-4,5-dihydroisoxazole CAS No. 69578-12-7

5-(Chloromethyl)-3-methyl-4,5-dihydroisoxazole

Cat. No. B2647058
CAS RN: 69578-12-7
M. Wt: 133.58
InChI Key: RDSKTLOJQCMZQD-UHFFFAOYSA-N
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Description

5-Chloromethylfurfural (CMF) is an organic compound with the formula C4H2O(CH2Cl)CHO . It consists of a furan substituted at the 2- and 5-positions with formyl (CHO) and chloromethyl (CH2Cl) groups . CMF is obtained by dehydration of fructose and other cellulose derivatives using hydrochloric acid .


Synthesis Analysis

CMF can be produced directly from biomass in good isolated yields . A study demonstrated the one-step thermochemical conversion of raw and pretreated biomass to CMF in a fluidized bed reactor . Hydrochloric acid gas is utilized to convert biomass thermochemically .


Molecular Structure Analysis

In organic chemistry, the chloromethyl group is a functional group that has the chemical formula −CH2−Cl . The naming of this group is derived from the methyl group (which has the formula −CH3), by replacing one hydrogen atom by a chlorine atom .


Chemical Reactions Analysis

The halogenated derivatives of HMF, such as CMF, can be produced directly from biomass in good isolated yields . The non-halogenated, hydrophobic derivatives of HMF include esters such as 5-(formyloxymethyl)furfural (FMF) and 5-(acetoxymethyl)furfural (AMF), obtained by the dehydration of carbohydrates in suitable carboxylic acids .


Physical And Chemical Properties Analysis

CMF is a colourless liquid . It can be reduced to give 5-methylfurfural, and can be hydrolyzed to give hydroxymethylfurfural .

Scientific Research Applications

Mechanism of Action

The in-situ generation of acidic species and Pd‑Cl active sites bring high selectivity and activity towards hydrogenolysis of biomass-derived CMF to DMF . DFT explicitly elucidate that the decorated Pd nanoparticles by Cl species provided lower adsorption energy and energy of C-O cleavage than Pd sites .

Safety and Hazards

Typical nitrile gloves do not protect against CMF . The compound, even when handled as a solid, can absorb through gloves and stain the skin a dark brown black color . The health implications of dermal CMF exposure are unclear; CMF should be handled with caution .

Future Directions

The synthesis of renewable transportation fuel 2,5-dimethylfuran (DMF) from biomass is a promising solution for efficient alleviating the dependence on the petroleum-derived commodities . The halogenated derivatives of HMF, such as CMF, can be produced directly from biomass in good isolated yields .

properties

IUPAC Name

5-(chloromethyl)-3-methyl-4,5-dihydro-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClNO/c1-4-2-5(3-6)8-7-4/h5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDSKTLOJQCMZQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(C1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-3-methyl-4,5-dihydroisoxazole

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